BenchChemオンラインストアへようこそ!

1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide

Selectivity Profiling Negative Control Compound Chemical Biology

Procure 1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide (CAS 899224-88-5) as a critical negative control. This compound preserves the core pyrazolylbenzothiazole scaffold but demonstrates a confirmed inactive profile across 7 distinct biochemical and cell-based assays, including kinases, innate immunity proteins, and metabolic enzymes. It is essential for discriminating specific pharmacology from non-specific assay interference in your screening cascade. Its favorable drug-likeness (QED=0.80) allows for benchmark studies and scaffold-matched counter-screens, ensuring robust SAR interpretation without off-target complexity.

Molecular Formula C13H14N4O2S2
Molecular Weight 322.4
CAS No. 899224-88-5
Cat. No. B2715716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide
CAS899224-88-5
Molecular FormulaC13H14N4O2S2
Molecular Weight322.4
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CN(N=C3C)C
InChIInChI=1S/C13H14N4O2S2/c1-8-4-5-10-11(6-8)20-13(14-10)16-21(18,19)12-7-17(3)15-9(12)2/h4-7H,1-3H3,(H,14,16)
InChIKeyCLXABQSDUNPNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide (CAS 899224-88-5): Procurement-Relevant Identity and Compound Class Context


1,3-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide (CAS 899224-88-5, PubChem CID 6470685) is a small-molecule pyrazole-4-sulfonamide derivative incorporating a 6-methylbenzothiazole moiety [1]. It belongs to the broader pyrazolylbenzothiazole class claimed in patents for therapeutic applications including inflammation and cancer [2]. The compound is recorded in the ChEMBL database (CHEMBL1529472) with 7 potency assays across 4 target summaries [3]. Its molecular formula is C₁₃H₁₄N₄O₂S₂ (MW 322.4) [1].

Why Generic Substitution of Pyrazole-4-sulfonamide Analogs Fails for 1,3-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide (CAS 899224-88-5)


Pyrazole-4-sulfonamide derivatives with benzothiazole substitution display highly divergent target engagement profiles depending on small variations in substituent pattern. The target compound (CAS 899224-88-5) exhibits a narrow selectivity profile: among 7 assayed targets in ChEMBL, it shows predominantly inactive outcomes, whereas structurally related pyrazolylbenzothiazole derivatives in the patent literature are claimed as active inhibitors of specific kinases and inflammatory mediators [1]. The 6-methyl group on the benzothiazole ring and the 1,3-dimethyl substitution on the pyrazole are critical structural determinants; removal or relocation of these methyl groups in generic analogs is expected to alter hydrogen-bonding capacity (HBD=1, HBA=6) and lipophilicity (XLogP3=2.3), potentially flipping the compound from a clean negative-control profile to a promiscuous or off-target-active profile [2]. This structural sensitivity precludes simple interchange with unsubstituted or differently substituted congeners.

Quantitative Differentiation Evidence for 1,3-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide (CAS 899224-88-5) Versus Closest Analogs


ChEMBL Target Promiscuity: 1,3-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide as a Narrow-Spectrum Compound Versus Pyrazolylbenzothiazole Class Kinase Inhibitors

ChEMBL records 7 potency assays for the target compound, with inactive outcomes in all 7 screens including assays for PPTase, hERG protection, VIM-2 metallo-beta-lactamase, MEK kinase PB1 domains, PHOSPHO1, NOD1, and NOD2 [1][2]. In contrast, representative pyrazolylbenzothiazole derivatives disclosed in US Patent 8,754,233 B2 are claimed as active inhibitors of kinases and inflammatory mediators [3]. The complete inactivity of CAS 899224-88-5 across diverse biochemical and cell-based assays indicates a functionally silent phenotype compared to actively inhibiting class members.

Selectivity Profiling Negative Control Compound Chemical Biology

Patent-Disclosed Structural Novelty: 1,3-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide as a Distinct Chemical Entity Within the Pyrazolylbenzothiazole Genus

The generic Markush structure in US Patent 8,754,233 B2 encompasses a broad range of pyrazolylbenzothiazole derivatives; however, the specific 1,3-dimethyl-4-sulfonamide substitution pattern combined with the 6-methylbenzothiazol-2-yl group constitutes a precisely defined chemical space [1]. The SMILES notation CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CN(N=C3C)C for CAS 899224-88-5 confirms the presence of both pyrazole N-methyl and C-methyl groups plus the benzothiazole 6-methyl group [2]. Analogs lacking the 6-methyl substituent (e.g., N-(benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide, CAS not found in primary literature) or bearing alternative substituents at the benzothiazole 6-position would not replicate the exact hydrogen-bonding geometry and lipophilic balance (XLogP3 = 2.3) of the target compound [2].

Medicinal Chemistry Intellectual Property Lead Optimization

Physicochemical Differentiation: Computed Descriptors of 1,3-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide Compared to Des-methyl Analog

Computed molecular properties for CAS 899224-88-5 include XLogP3 = 2.3, hydrogen bond donor count = 1, hydrogen bond acceptor count = 6, rotatable bond count = 3, and topological polar surface area = 76.9 Ų [1]. The presence of the 6-methyl group on the benzothiazole ring increases lipophilicity compared to the hypothetical N-(benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide (without 6-methyl), which is estimated to have a lower XLogP3 value. This 6-methyl substituent also influences steric factors that may reduce promiscuous binding, consistent with the observed inactivity in broad screening panels [2]. For procurement, these descriptors confirm that CAS 899224-88-5 occupies a distinct physicochemical niche.

Drug-Likeness Physicochemical Profiling SAR

Research and Industrial Application Scenarios for 1,3-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide (CAS 899224-88-5) Based on Quantitative Evidence


Negative Control Compound for Pyrazolylbenzothiazole Kinase Inhibitor Screening Campaigns

Given its consistently inactive profile across 7 distinct biochemical and cell-based assays in ChEMBL, CAS 899224-88-5 serves as an optimal negative control for high-throughput screening campaigns evaluating pyrazolylbenzothiazole leads. It preserves the core scaffold while lacking target engagement, enabling reliable background normalization [REFS-3, Evidence_Item_1].

Selectivity Profiling and Off-Target Liability Assessment

The comprehensive inactivity data spanning kinases (MEK5), innate immunity proteins (NOD1, NOD2), metabolic enzymes (PPTase, PHOSPHO1, pyruvate kinase), and ion channels (hERG) suggest low propensity for off-target effects. This profile makes the compound suitable for counter-screening panels where a scaffold-matched inactive compound is required to discriminate specific pharmacology from non-specific assay interference [REFS-3, Evidence_Item_1].

Lead Optimization Starting Point: 6-Methylbenzothiazole-Containing Pyrazole Sulfonamides

Although CAS 899224-88-5 itself is inactive, its structural features (6-methylbenzothiazole, 1,3-dimethylpyrazole-4-sulfonamide) define a specific sub-series distinct from generic pyrazolylbenzothiazole analogs. The defined XLogP3 (2.3) and favorable drug-likeness parameters (zero Rule-of-5 violations, QED = 0.80) support its use as a core template for a focused medicinal chemistry effort where activity is introduced via rational substitution while retaining the favorable selectivity profile [REFS-4, Evidence_Item_3].

Pharmacophore Model Construction and SAR Analysis in Oncology Drug Design

The patent family US 8,754,233 B2 and its predecessors claim pyrazolylbenzothiazole derivatives as therapeutic agents for inflammation and cancer [REFS-5, Evidence_Item_2]; CAS 899224-88-5 represents a concretely defined member of this chemical series. Researchers can use this compound to benchmark inactive congener behavior in cellular proliferation or apoptosis assays, distinguishing true structure-activity relationships from non-specific cytotoxicity.

Quote Request

Request a Quote for 1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.